Methyl 6-oxo-6-phenylhexanoate
Description
Methyl 6-oxo-6-phenylhexanoate (C₁₃H₁₆O₃) is an organic compound featuring a phenyl group at the 6-oxo position and a methyl ester moiety. It serves as a key intermediate in organic synthesis, particularly in the preparation of complex molecules such as fluorinated derivatives and bioactive compounds . Its synthesis involves the esterification of 6-oxo-6-phenylhexanoic acid with methanol under acidic conditions, yielding a 94% product as a yellow oil . Structural characterization via ¹H-NMR and ¹³C-NMR confirms its identity, with purity ensured through silica gel chromatography .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 6-oxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
JHWWYYHXNFAENU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxo-6-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with methyl acrylate in the presence of a base, followed by oxidation to introduce the ketone group. Another method involves the esterification of 6-oxo-6-phenylhexanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures around 60-80°C and the use of strong acid catalysts like sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxo-6-phenylhexanoic acid.
Reduction: 6-hydroxy-6-phenylhexanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxo-6-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for various polymers.
Mechanism of Action
The mechanism of action of methyl 6-oxo-6-phenylhexanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects.
Comparison with Similar Compounds
Ethyl 6-oxo-6-phenylhexanoate
- Molecular Formula : C₁₄H₁₈O₃
- Key Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing lipophilicity.
- Synthesis : Prepared via a vitamin B₁₂-catalyzed reaction between ethyl 4-bromobutyrate and 1-azidostyrene, yielding 71% as a yellowish oil .
- Applications : Demonstrated as a PfAQP (Plasmodium falciparum aquaglyceroporin) inhibitor in malaria research, highlighting its bioactivity .
- Structural Data : Collision cross-section predictions for ions like [M+H]⁺ (m/z 235.1, 72.6 Ų) suggest distinct physicochemical behavior compared to the methyl ester .
Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate
- Molecular Formula : C₁₅H₁₈O₅
- Key Differences : Incorporates electron-donating methoxy groups at the 2,5-positions of the phenyl ring.
- Synthesis: Achieved in 94% yield via refluxing 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in methanol with sulfuric acid .
Fluorinated Derivatives
- Example: Ethyl 3,3-difluoro-4-(nitromethyl)-6-oxo-6-phenylhexanoate (C₁₅H₁₇F₂NO₅)
- Key Differences : Fluorine atoms and a nitromethyl group introduce electronegativity and steric hindrance.
- Synthesis : Synthesized via DCC-mediated esterification (77% yield), yielding a pale yellow oil .
- Applications : Fluorination improves metabolic stability, making such derivatives candidates for drug development .
4-(2,2,2-Trifluoroethyl)phenyl 6-oxo-6-phenylhexanoate
- Molecular Formula : C₂₂H₂₀F₃O₄
- Key Differences : A trifluoroethylphenyl group modifies solubility and reactivity.
- Synthesis : Copper-catalyzed SP³ C–C bond cleavage yields 68% of the product as a liquid .
- Applications : Used in forging SP³ architectures, critical in materials science and catalysis .
Methyl 6-oxohexanoate
- Molecular Formula : C₇H₁₂O₃
- Key Differences : Lacks the phenyl group, simplifying the structure.
- Applications : Industrial-grade availability (e.g., as Methyl 6-oxocaproate) for polymer and fragrance synthesis .
Comparative Data Table
Research Findings and Trends
- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability in biological systems .
- Substituent Effects : Electron-donating groups (e.g., methoxy) increase reactivity in aromatic substitution, while fluorine atoms improve metabolic stability .
- Synthetic Yields : Methyl esters often achieve higher yields (94%) compared to ethyl analogs (71%), likely due to steric and electronic factors .
Biological Activity
Methyl 6-oxo-6-phenylhexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
This compound is classified as an oxoester, characterized by the presence of a carbonyl group adjacent to an ester functional group. Its molecular formula is with a molecular weight of 220.26 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in the inflammatory response, particularly phospholipase A2 (PLA2), which plays a crucial role in the release of arachidonic acid and subsequent eicosanoid production .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its mechanisms and efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems:
- Inhibition of Phospholipase A2 : The compound has been identified as a selective inhibitor of GIVA cPLA2, with an IC50 value indicating potent inhibition at low concentrations. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .
- Modulation of Eicosanoid Biosynthesis : By inhibiting PLA2 activity, this compound decreases the synthesis of eicosanoids, which are critical in mediating inflammation and pain responses .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Eicosanoid Production
A study conducted on RAW264.7 macrophages demonstrated that this compound significantly reduced the levels of prostaglandin D2 (PGD2) following stimulation with Kdo2-lipid A (KLA), a known TLR4 agonist. The results indicated that treatment with the compound did not exhibit cytotoxicity even at high concentrations, suggesting its potential as a therapeutic agent in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing methyl 6-oxo-6-phenylhexanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using phenylacetyl chloride and methyl acrylate under Lewis acid catalysis (e.g., AlCl₃). Optimization involves varying temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (5–15 mol%). Monitor yield and purity via GC-MS or HPLC . For large-scale synthesis, consider flow chemistry to improve selectivity and reduce side products like over-acylated derivatives.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm ester (δ 3.6–3.8 ppm for methoxy group) and ketone (δ 2.1–2.5 ppm for α-protons) functionalities.
- FT-IR : Look for carbonyl stretches at ~1730 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone).
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients. Calibrate against a certified reference standard .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to hydrolysis due to its ester and ketone groups. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting NMR/IR data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in the ketone group can shift proton signals. Use deuterated DMSO to stabilize tautomers and perform variable-temperature NMR (−20°C to 60°C) to observe dynamic equilibria. Compare computational predictions (DFT-based chemical shift calculations) with experimental data .
Q. What experimental strategies validate the proposed reaction mechanisms for this compound in multicomponent reactions?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ²H) to track bond formation/cleavage. For instance, use ¹³C-labeled phenylacetyl chloride to confirm acylation sites via ¹³C NMR. Kinetic studies (e.g., Eyring plots) can differentiate between concerted and stepwise mechanisms. Computational modeling (MD/DFT) should align with experimental activation energies .
Q. How can researchers address low reproducibility in catalytic asymmetric syntheses involving this compound?
- Methodological Answer : Poor reproducibility often stems from trace impurities in catalysts or solvents. Pre-dry solvents over molecular sieves and use freshly distilled substrates. Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) with controlled moisture levels (<50 ppm). Document enantiomeric excess (ee) via chiral HPLC or polarimetry and report all experimental parameters (e.g., stirring rate, gas atmosphere) .
Q. What statistical approaches are recommended for analyzing dose-response data in biological studies of this compound analogs?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Validate with replicates (n ≥ 3) and apply ANOVA for group comparisons. Address outliers via Grubbs’ test and confirm normality with Shapiro-Wilk tests. For high-throughput screens, employ Z’-factor analysis to assess assay robustness .
Data Analysis & Contradiction Management
Q. How should conflicting cytotoxicity results for this compound in different cell lines be interpreted?
- Methodological Answer : Differences may arise from cell-specific metabolism or assay conditions. Standardize protocols: use identical passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®). Perform transcriptomic profiling to identify resistance markers (e.g., ABC transporters) and validate with siRNA knockdowns .
Q. What steps ensure accurate quantification of this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Develop a LC-MS/MS method with stable isotope-labeled internal standards (e.g., this compound-d₅). Optimize sample preparation: protein precipitation with acetonitrile followed by SPE cleanup. Validate matrix effects (ion suppression/enhancement) via post-column infusion and calibrate in the same matrix .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
